2,2-difluoro-N-((1S,2R)-3-methyl-1-((1-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-indazol-5-yl)oxy)-1-phenylbutan-2-yl)propanamide
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Overview
Description
AZD-9567 is a first-in-class, oral, selective, non-steroidal glucocorticoid receptor modulator. It was designed as an alternative to oral corticosteroids to treat inflammatory diseases with similar efficacy but a differentiated safety profile . AZD-9567 binds the glucocorticoid receptor differently from steroids, inducing a unique transcriptomic response .
Preparation Methods
The synthetic routes and reaction conditions for AZD-9567 are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic synthesis steps involving selective glucocorticoid receptor modulation . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy.
Chemical Reactions Analysis
AZD-9567 undergoes various chemical reactions, including:
Oxidation: AZD-9567 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: AZD-9567 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZD-9567 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective glucocorticoid receptor modulation.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
Industry: Utilized in the development of new therapeutic agents with improved safety profiles.
Mechanism of Action
AZD-9567 exerts its effects by binding to the glucocorticoid receptor differently from traditional steroids. This binding induces a unique transcriptomic response, leading to anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of lipopolysaccharide-stimulated tumor necrosis factor-alpha release in human whole blood .
Comparison with Similar Compounds
AZD-9567 is compared with other similar compounds, such as prednisolone and dexamethasone. Unlike these traditional corticosteroids, AZD-9567 has a better ratio of therapeutic effect to adverse effects . Similar compounds include:
Prednisolone: A corticosteroid used to treat inflammatory and autoimmune conditions.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties.
AZD-9567’s uniqueness lies in its selective modulation of the glucocorticoid receptor, offering similar efficacy with a differentiated safety profile .
Properties
Molecular Formula |
C27H28F2N4O3 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide |
InChI |
InChI=1S/C27H28F2N4O3/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20/h5-17,24-25H,1-4H3,(H,31,35)/t24-,25+/m1/s1 |
InChI Key |
ZQFNDBISEYQVRR-RPBOFIJWSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F |
Origin of Product |
United States |
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